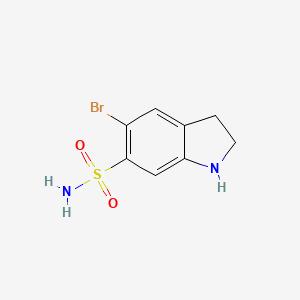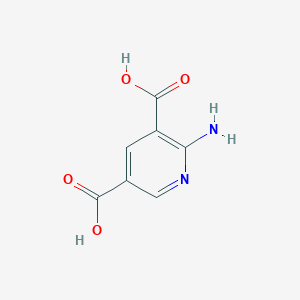
2-aminopyridine-3,5-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-aminopyridine-3,5-dicarboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group at the 2-position and carboxylic acid groups at the 3- and 5-positions.
Wirkmechanismus
Target of Action
2-Aminopyridine-3,5-dicarboxylic Acid is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used by many pharmaceutical companies across the globe to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
Mode of Action
It is known that this compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
Biochemical Pathways
It is known that this compound is used in the synthesis of diverse biological molecules , suggesting that it may interact with multiple biochemical pathways.
Result of Action
Given its use in the synthesis of diverse biological molecules , it is likely that this compound has significant effects at the molecular and cellular levels.
Action Environment
It is known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that the compound’s action may be influenced by factors such as the presence of other compounds and the physical and chemical conditions of the environment.
Biochemische Analyse
Biochemical Properties
2-Aminopyridine-3,5-dicarboxylic Acid is known for its role in the synthesis of diverse biological molecules . It interacts with various enzymes and proteins, serving as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
Cellular Effects
This compound has been used as a general probe for the interrogation of RNA structures in vivo . It shows moderate improvements with respect to the state-of-the-art selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) reagent NAI on naked RNA under in vitro conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to permeate biological membranes, particularly in bacteria . This allows it to significantly outperform NAI when probing RNA structure in vivo .
Temporal Effects in Laboratory Settings
It has been noted for its efficiency and accuracy, suggesting that it may rapidly take over conventional SHAPE reagents for probing RNA structures both in vitro and in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known that pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]) which is used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .
Transport and Distribution
This compound has shown an increased ability to permeate biological membranes, particularly in bacteria . This suggests that it may have a significant impact on its transport and distribution within cells and tissues.
Subcellular Localization
Given its ability to permeate biological membranes, it may be distributed across various subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with ammonia or an amine source. One common method includes the use of a metal catalyst to facilitate the amination reaction. For example, the reaction of pyridine-3,5-dicarboxylic acid with ammonia in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include crystallization and recrystallization steps to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-aminopyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-aminopyridine-3,5-dicarboxylic acid has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminopyridine: Lacks the carboxylic acid groups, making it less versatile in coordination chemistry.
Pyridine-3,5-dicarboxylic acid: Lacks the amino group, limiting its biological activity.
2,6-diaminopyridine: Contains two amino groups, which can lead to different reactivity and applications.
Uniqueness
2-aminopyridine-3,5-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide a balance of reactivity and functionality. This makes it a valuable compound for various applications in chemistry, biology, and materials science .
Eigenschaften
IUPAC Name |
2-aminopyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPFCOWTKBYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
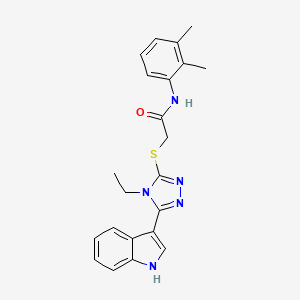
![N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2757638.png)
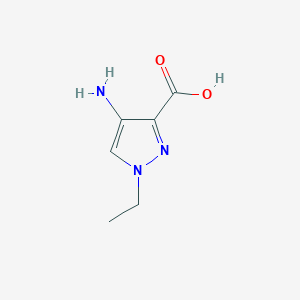
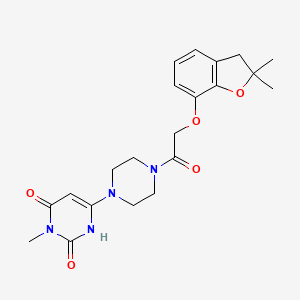
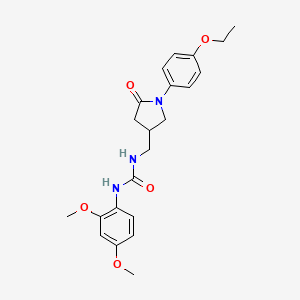
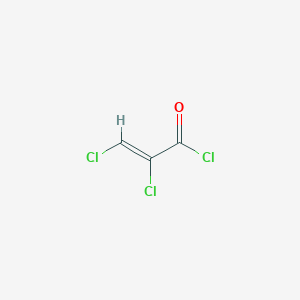
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide](/img/structure/B2757648.png)
![1-[4-[4-(5-Fluoropyridin-3-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2757650.png)
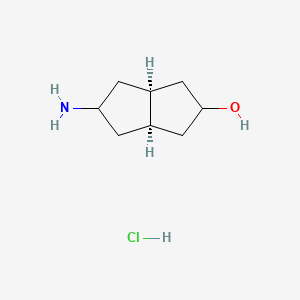
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)methanone](/img/structure/B2757652.png)
![N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2757653.png)

![1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2757656.png)
